L-Tyrosyl-D-seryl-L-phenylalaninamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83934-33-2 |
|---|---|
Molecular Formula |
C21H26N4O5 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C21H26N4O5/c22-16(10-14-6-8-15(27)9-7-14)20(29)25-18(12-26)21(30)24-17(19(23)28)11-13-4-2-1-3-5-13/h1-9,16-18,26-27H,10-12,22H2,(H2,23,28)(H,24,30)(H,25,29)/t16-,17-,18+/m0/s1 |
InChI Key |
FUFZRJOMPBLVFV-OKZBNKHCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Synthetic Methodologies for L Tyrosyl D Seryl L Phenylalaninamide
Solid-Phase Peptide Synthesis (SPPS) Strategies
SPPS is the method of choice for synthesizing L-Tyrosyl-D-seryl-L-phenylalaninamide due to its efficiency and amenability to automation. The process begins with the C-terminal amino acid, L-phenylalanine, attached to an insoluble resin support. The subsequent amino acids, D-serine and L-tyrosine, are then added in a stepwise manner. Each cycle of amino acid addition involves two key steps: the removal of the temporary Nα-Fmoc protecting group and the coupling of the next Fmoc-protected amino acid. peptide.compeptide.com
The Fmoc/tBu strategy is foundational to the synthesis of this tripeptide. The temporary Nα-Fmoc group is stable to the acidic conditions used for final cleavage but is readily removed by a mild base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). ub.edunih.gov The side-chain protecting groups, in this case, tert-butyl (tBu) ethers for L-tyrosine and D-serine, are stable to the basic conditions of Fmoc deprotection but are cleaved by strong acids like trifluoroacetic acid (TFA) during the final step. This orthogonality is crucial for preventing unwanted side reactions. iris-biotech.debiosynth.com
Optimization of the Fmoc deprotection step is critical to prevent side reactions and ensure complete removal of the protecting group. Incomplete deprotection can lead to the formation of deletion sequences where an amino acid is missing from the final peptide. Standard protocols often employ a 20% solution of piperidine in DMF, with treatment times ranging from 5 to 20 minutes. peptide.com For sequences prone to aggregation, the addition of chaotropic agents or the use of alternative bases may be necessary.
Table 1: Optimized Fmoc Deprotection Protocols
| Reagent Composition | Treatment Time | Application Notes |
| 20% Piperidine in DMF | 2 x 10 min | Standard protocol for most sequences. |
| 20% Piperidine, 0.1 M HOBt in DMF | 2 x 10 min | Reduces aspartimide formation in susceptible sequences. |
| 2% DBU, 2% Piperidine in DMF | 2 x 5 min | For sterically hindered or aggregation-prone sequences. |
| 50% Piperidine in DMF | 1 x 3 min | Fast-flow synthesis protocols. |
The formation of the peptide bond between the incoming amino acid and the resin-bound peptide chain is facilitated by a coupling reagent. The choice of coupling reagent and the optimization of reaction kinetics are paramount to achieving high coupling efficiency and minimizing racemization. For the synthesis of this compound, common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) used in conjunction with an additive like ethyl cyanoglyoxylate-2-oxime (OxymaPure), or aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). acs.org
HBTU and HATU are known for their high reactivity and ability to suppress racemization, making them excellent choices for incorporating the D-serine residue. acs.org The reaction kinetics are typically rapid, with coupling times ranging from 30 minutes to 2 hours. The progress of the coupling reaction can be monitored to ensure completion before proceeding to the next step.
Table 2: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Coupling Time | Advantages |
| DIC | OxymaPure | DIPEA | 1-2 hours | Cost-effective, low racemization. |
| HBTU | - | DIPEA | 30-60 min | High efficiency, rapid kinetics. |
| HATU | - | DIPEA | 20-45 min | Very high efficiency, suitable for difficult couplings. |
| PyBOP | - | DIPEA | 30-60 min | Good for sterically hindered amino acids. |
The incorporation of a D-amino acid, such as D-serine, is a critical step that can influence the peptide's biological activity and conformational properties. In SPPS, the stereochemical integrity of the amino acids must be maintained throughout the synthesis. The use of urethane-based protecting groups like Fmoc helps to suppress racemization during the activation and coupling steps. nih.gov
To ensure the stereoselective incorporation of D-serine, it is essential to use a high-quality Fmoc-D-Ser(tBu)-OH building block and an efficient coupling reagent that minimizes the risk of epimerization. Coupling reagents like HATU are particularly effective in this regard due to the formation of a highly reactive but stable active ester that rapidly acylates the free amine of the growing peptide chain. The reaction conditions, such as temperature and the choice of base (typically N,N-diisopropylethylamine - DIPEA), are also controlled to preserve the stereochemistry.
To obtain the C-terminal amide of L-phenylalanine, a specific type of resin is required. The Rink amide resin is a popular choice for this purpose in Fmoc-based SPPS. iris-biotech.depeptide.comnbinno.com This resin contains an acid-labile linker that, upon cleavage with a strong acid like TFA, releases the synthesized peptide with a C-terminal amide functionality. iris-biotech.denbinno.com The synthesis starts with a pre-loaded Fmoc-L-Phe-Rink amide resin or by coupling Fmoc-L-Phe-OH to the Rink amide resin.
The cleavage from the Rink amide resin is typically performed using a cocktail containing 95% TFA, with the remaining 5% consisting of scavengers such as water and triisopropylsilane (B1312306) (TIS) to prevent side reactions with reactive functional groups on the peptide. nih.gov
An orthogonal protecting group strategy is essential for a successful synthesis. In the Fmoc/tBu approach for this compound, the side chains of L-tyrosine and D-serine, which contain hydroxyl groups, are protected with tert-butyl (tBu) ethers. iris-biotech.de The side chain of L-phenylalanine is a benzyl (B1604629) group and does not require protection.
The tBu protecting groups are stable to the basic conditions used for Fmoc removal but are readily cleaved by the strong acidic conditions of the final cleavage step. iris-biotech.de This ensures that the side chains remain protected throughout the chain assembly, preventing side reactions such as O-acylation.
Table 3: Protecting Group Strategy for this compound
| Amino Acid | Nα-Protecting Group | Side-Chain Protecting Group | Deprotection Condition (Side-Chain) |
| L-Tyrosine | Fmoc | tert-Butyl (tBu) | Trifluoroacetic Acid (TFA) |
| D-Serine | Fmoc | tert-Butyl (tBu) | Trifluoroacetic Acid (TFA) |
| L-Phenylalanine | Fmoc | None | Not Applicable |
To ensure the synthesis of the correct peptide sequence with high purity, it is crucial to monitor the completion of both the coupling and deprotection steps. The Kaiser test, or ninhydrin (B49086) test, is a common qualitative method used to detect the presence of free primary amines on the resin. luxembourg-bio.com A positive Kaiser test (blue color) after a coupling step indicates that the reaction is incomplete, and a second coupling may be necessary. A negative test (yellow color) signifies that all the free amines have been acylated.
Conversely, after the Fmoc deprotection step, a positive Kaiser test is expected, indicating the successful removal of the Fmoc group and the presence of a free amine ready for the next coupling cycle. Spectrophotometric monitoring of the Fmoc adduct released during deprotection can also be used for quantitative analysis of the reaction's progress. luxembourg-bio.com
Liquid-Phase Peptide Synthesis (LPPS) Approaches
Liquid-phase peptide synthesis (LPPS), also known as solution-phase peptide synthesis, is a classical and highly versatile method for producing peptides. bachem.comcreative-peptides.com This approach involves the stepwise addition of amino acids to a growing peptide chain in a homogenous solution. bachem.comcreative-peptides.com For a tripeptide like this compound, the synthesis would typically commence from the C-terminus, L-phenylalaninamide, and proceed by coupling D-serine and then L-Tyrosine.
A critical aspect of LPPS is the use of protecting groups for the α-amino group and any reactive side chains of the amino acids to prevent unwanted side reactions. creative-peptides.com For the synthesis of this compound, the hydroxyl groups of Tyrosine and Serine require protection.
Protecting Group Strategy:
A common strategy for LPPS involves the use of the tert-Butoxycarbonyl (Boc) or 9-Fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group. creative-peptides.com The side chains of Tyrosine and Serine are typically protected with acid-labile groups like tert-butyl (tBu) when using the Fmoc strategy, or benzyl (Bzl) ethers in a Boc-based approach. creative-peptides.compeptide.com
| Amino Acid | α-Amino Protecting Group | Side Chain Protecting Group |
| L-Tyrosine | Fmoc or Boc | tert-Butyl (tBu) or Benzyl (Bzl) |
| D-Serine | Fmoc or Boc | tert-Butyl (tBu) or Benzyl (Bzl) |
| L-Phenylalanine | - | - |
| This table outlines a potential protecting group strategy for the liquid-phase synthesis of this compound. |
Coupling and Deprotection Steps:
The coupling of the protected amino acids is facilitated by activating the carboxyl group of the incoming amino acid. This is achieved using a variety of coupling reagents. Following each coupling step, the α-amino protecting group of the newly added residue is removed (deprotection) to allow for the next coupling reaction.
Common Coupling Reagents in LPPS:
| Coupling Reagent Class | Examples |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) |
| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |
| This table lists common classes of coupling reagents used in liquid-phase peptide synthesis. |
The synthesis would proceed in a stepwise manner, with purification of the intermediate dipeptide after the first coupling. Purification is typically achieved through extraction and crystallization. nih.gov
Segment Condensation and Convergent Synthesis Techniques
For the synthesis of longer peptides, a convergent approach known as segment condensation can be more efficient than a linear stepwise synthesis. nih.gov This strategy involves the synthesis of smaller peptide fragments, which are then coupled together to form the final, larger peptide. nih.gov While this compound is a short tripeptide and would typically be synthesized linearly, the principles of segment condensation could be applied.
In a hypothetical segment condensation approach, one might synthesize the dipeptide L-Tyrosyl-D-serine and then couple it with L-phenylalaninamide. This would require the synthesis and purification of the protected dipeptide fragment first. This method can be advantageous as it allows for the purification of smaller, more manageable peptide fragments, potentially leading to a purer final product. The coupling of these larger fragments often requires highly efficient coupling reagents to minimize racemization and other side reactions.
Scalability Considerations for this compound Production
The scalability of peptide synthesis is a crucial factor for the commercial production of peptide-based active pharmaceutical ingredients. cambrex.com Liquid-phase peptide synthesis is generally considered more amenable to large-scale production compared to solid-phase peptide synthesis (SPPS) due to the absence of a solid support, which can present challenges in terms of reaction kinetics and mechanical stability at larger scales. bachem.comcambrex.com
Key factors influencing the scalability of LPPS for this compound include:
Solvent Volume: Large volumes of organic solvents are often required, which can be a significant cost and environmental concern at an industrial scale. vapourtec.com
Purification: The purification of intermediates and the final product, typically through crystallization or chromatography, can be a bottleneck in large-scale production. cambrex.com Developing robust and scalable purification methods is essential. acs.org
Process Control: Maintaining consistent reaction conditions (temperature, concentration, etc.) on a large scale is critical for ensuring product quality and yield. cambrex.com
Recent advancements in flow chemistry are being explored to improve the scalability and efficiency of solution-phase peptide synthesis by enabling continuous processing. vapourtec.com
Advanced Structural and Conformational Characterization of L Tyrosyl D Seryl L Phenylalaninamide
Spectroscopic Analysis
Spectroscopic methods are fundamental to the characterization of L-Tyrosyl-D-seryl-L-phenylalaninamide, providing comprehensive insights from primary sequence to secondary structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Sequence Verification and Conformational Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the primary structure and conformational dynamics of peptides in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.
1D ¹H NMR provides initial information on the types and number of protons present. The spectrum is expected to show distinct signals for the aromatic protons of tyrosine and phenylalanine, the α-protons of each amino acid residue, the β-protons of the side chains, and the amide protons of the peptide backbone and the C-terminal amide.
2D NMR experiments are crucial for unambiguous assignment and sequence confirmation.
COSY (Correlation Spectroscopy) identifies scalar-coupled protons, allowing for the assignment of protons within each amino acid residue's spin system.
TOCSY (Total Correlation Spectroscopy) extends these correlations throughout an entire spin system, confirming the identity of each amino acid residue.
NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space correlations between protons that are close to each other (< 5 Å). This is vital for sequence verification by observing NOEs between the α-proton of one residue and the amide proton of the subsequent residue (Hα(i) to HN(i+1)). NOESY data also provides critical distance restraints used to calculate the three-dimensional structure and identify preferred conformations of the peptide in solution.
The presence of the D-seryl residue is expected to influence the local backbone conformation, which can be probed by measuring coupling constants (³J(HN,Hα)) and observing specific NOE patterns that differ from an all-L-amino acid equivalent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Residue | Proton | Predicted Chemical Shift (ppm) |
|---|---|---|
| L-Tyrosine | α-CH | 4.3 - 4.6 |
| β-CH₂ | 2.9 - 3.2 | |
| Aromatic CH (ortho to OH) | 6.7 - 6.9 | |
| Aromatic CH (meta to OH) | 7.0 - 7.2 | |
| D-Serine | α-CH | 4.2 - 4.5 |
| β-CH₂ | 3.7 - 3.9 | |
| L-Phenylalanine | α-CH | 4.4 - 4.7 |
| β-CH₂ | 3.0 - 3.3 | |
| Aromatic CH | 7.2 - 7.4 | |
| Amide | Backbone NH | 7.5 - 8.5 |
High-Resolution Mass Spectrometry (MS/ESI-MS/MALDI-TOF) for Purity Confirmation and Sequence Verification
High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition and verifying the amino acid sequence of this compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) analyzer are typically used.
The analysis first confirms the molecular weight of the peptide. The calculated monoisotopic mass of the neutral peptide (C₂₁H₂₆N₄O₅) is 414.1903 Da. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of 415.1981. The high accuracy of HRMS allows this measured mass to confirm the elemental formula and the purity of the sample.
For sequence verification, tandem mass spectrometry (MS/MS) is performed. The [M+H]⁺ ion is isolated and fragmented, typically via collision-induced dissociation (CID). This process cleaves the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the direct reading of the sequence.
Table 2: Predicted m/z Values for Key MS/MS Fragment Ions of this compound [M+H]⁺
| Ion Type | Sequence Fragment | Calculated m/z |
|---|---|---|
| b₁ | Tyr | 164.0706 |
| b₂ | Tyr-Ser | 251.0972 |
| y₁ | Phe-NH₂ | 148.0811 |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Prediction and Chiral Analysis
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the chiral environment and secondary structure of peptides.
The far-UV region (190-250 nm) is sensitive to the conformation of the peptide backbone. As a short and likely flexible tripeptide, this compound is not expected to form stable secondary structures like α-helices or β-sheets. Therefore, its far-UV CD spectrum would likely be dominated by a negative band near 200 nm, characteristic of a random coil or disordered conformation. The presence of the D-seryl residue will significantly alter the CD spectrum compared to an all-L peptide, potentially leading to less negative or even positive ellipticity in certain regions due to its opposite chirality.
The near-UV region (250-320 nm) is sensitive to the chiral environment of the aromatic side chains. The spectrum will show signals arising from the phenylalanine (around 255-270 nm) and tyrosine (around 275-285 nm) residues. The intensity and shape of these bands are dependent on the local conformational constraints imposed on the aromatic rings by the peptide structure.
Fourier-Transform Infrared (FTIR) Spectroscopy for Amide Bond Characterization
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, offering a rapid, non-destructive method for characterizing the functional groups within the peptide, particularly the amide bonds that form the backbone.
The FTIR spectrum of this compound is expected to display several characteristic absorption bands:
Amide A band (~3300 cm⁻¹): Associated with the N-H stretching vibration.
Amide I band (1600-1700 cm⁻¹): Primarily due to the C=O stretching vibration of the peptide backbone. The exact position of this band is sensitive to the peptide's secondary structure and hydrogen bonding. For a disordered peptide, this band is typically observed around 1640-1655 cm⁻¹.
Amide II band (1500-1600 cm⁻¹): Arises from a combination of the N-H in-plane bending and C-N stretching vibrations.
The presence of these distinct amide bands confirms the peptide nature of the compound. While FTIR is highly sensitive to secondary structures in larger proteins, for a short tripeptide, the bands will primarily reflect a mixture of conformations. thermofisher.comresearchgate.net
Table 3: Key FTIR Absorption Bands for this compound
| Vibrational Mode | Band Name | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide A | ~3300 |
| C=O Stretch | Amide I | 1640 - 1660 |
| N-H Bend + C-N Stretch | Amide II | 1510 - 1580 |
| O-H Stretch (Tyr, Ser) | - | 3200 - 3600 (broad) |
UV-Visible Spectroscopy for Chromophore Analysis
UV-Visible spectroscopy provides information about the electronic transitions within the peptide's chromophores. For this compound, the absorption in the UV region is dominated by the π → π* transitions of the aromatic side chains of tyrosine and phenylalanine. nih.gov
Table 4: UV-Visible Absorption Maxima for Chromophores in this compound
| Chromophore (Residue) | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) |
|---|---|---|
| Phenylalanine | ~257 | ~200 |
X-ray Crystallography of this compound and its Co-crystals
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic structure of a molecule in the solid state. Obtaining a single crystal of this compound suitable for diffraction would allow for the unambiguous determination of its molecular conformation, including bond lengths, bond angles, and torsion angles.
The resulting electron density map would visualize the positions of all non-hydrogen atoms, confirming the connectivity and stereochemistry of the peptide. youtube.com A key outcome would be the precise characterization of the backbone torsion angles (φ, ψ) for each residue. The D-seryl residue is expected to adopt φ and ψ angles in the right-handed region of the Ramachandran plot, a conformation that is sterically disallowed for L-amino acids. This analysis would provide definitive insight into the local structural impact of incorporating a D-amino acid.
Furthermore, the crystal structure would reveal the intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the crystal lattice. This provides information on how the peptide molecules pack together in the solid state.
In cases where the peptide is difficult to crystallize on its own, co-crystallization with another molecule (a host or ligand) can be attempted. The resulting co-crystal structure could reveal specific intermolecular interactions and potentially trap a biologically relevant conformation of the peptide.
Theoretical and Computational Conformational Analysis
The three-dimensional structure of a peptide is intrinsically linked to its biological function. For this compound, a tripeptide with specific stereochemistry, the accessible conformations are numerous, and its biological activity is likely dependent on a particular subset of these structures. Theoretical and computational methods provide powerful tools to explore the conformational landscape of such peptides, offering insights that can be challenging to obtain through experimental techniques alone. These in silico approaches allow for the characterization of the potential energy surface of the molecule, identifying low-energy conformations and the transition pathways between them.
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. americanpeptidesociety.org For a tripeptide like this compound, MD simulations can provide a detailed picture of its conformational dynamics in a simulated environment, such as in explicit water, which mimics physiological conditions. longdom.org The simulation begins with an initial structure of the peptide, and then Newton's equations of motion are solved for each atom in the system, governed by a force field that describes the interatomic forces. americanpeptidesociety.org
The exploration of the conformational space is achieved by running the simulation for a sufficient length of time, typically on the order of nanoseconds to microseconds for a small peptide. nih.gov During the simulation, the trajectory of each atom is recorded, providing a time-resolved view of the peptide's structural evolution. Analysis of this trajectory can reveal the most populated conformational states, the flexibility of different regions of the peptide, and the formation and breaking of intramolecular hydrogen bonds.
To enhance the sampling of the conformational space and overcome energy barriers more efficiently, advanced techniques such as replica-exchange molecular dynamics (REMD) can be employed. springernature.com In REMD, multiple simulations of the system are run in parallel at different temperatures, with periodic exchanges of coordinates between them. This allows conformations trapped in local energy minima at lower temperatures to be swapped with higher-energy conformations from higher-temperature simulations, leading to a more thorough exploration of the potential energy surface.
The results from MD simulations can be visualized and quantified in various ways. Ramachandran plots, for instance, can be generated for the D-serine and L-phenylalanine residues to show the distribution of their backbone dihedral angles (φ and ψ) over the course of the simulation. This can reveal the preferred secondary structure motifs, if any, adopted by the peptide.
Illustrative Data Table: Representative Conformers from a Hypothetical MD Simulation
| Conformational Cluster | Population (%) | Average Backbone Dihedral Angles (φ, ψ) | Key Intramolecular Interactions |
| 1 | 45 | D-Ser: (70°, -150°), L-Phe: (-80°, 130°) | Hydrogen bond between Tyr-OH and Phe-C=O |
| 2 | 25 | D-Ser: (60°, 160°), L-Phe: (-120°, 110°) | Water-mediated hydrogen bond between Tyr-NH and Ser-OH |
| 3 | 15 | D-Ser: (85°, -130°), L-Phe: (-75°, -45°) | No persistent hydrogen bonds |
| 4 | 10 | D-Ser: (50°, 50°), L-Phe: (-90°, 150°) | Hydrogen bond between Ser-OH and Phe-NH |
| 5 | 5 | D-Ser: (-150°, 150°), L-Phe: (-60°, -30°) | Hydrophobic interaction between Tyr and Phe side chains |
Note: The data in this table is illustrative and represents the type of information that could be obtained from a detailed MD simulation analysis of this compound.
Quantum Chemical Calculations for Energetic Minima
While MD simulations provide a powerful tool for exploring the conformational space, the accuracy of the underlying force fields can sometimes be a limitation. Quantum chemical (QC) calculations, based on the principles of quantum mechanics, offer a more rigorous approach to determining the relative energies of different peptide conformations. acs.org These methods can be used to refine the structures of the low-energy conformers identified through MD simulations or other conformational search methods and to calculate their relative stabilities with high accuracy.
Commonly used QC methods for peptide conformational analysis include Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). unc.edu These methods solve the Schrödinger equation for the electronic structure of the molecule, providing a detailed description of the electron distribution and the molecular energy. By performing geometry optimizations, these methods can locate the exact coordinates of the energetic minima on the potential energy surface.
A typical workflow would involve taking representative snapshots from an MD simulation or generating a set of initial structures through a systematic conformational search. Each of these structures is then used as a starting point for a geometry optimization at a chosen level of QC theory. The final optimized geometries represent stable conformations, and their corresponding energies can be compared to determine their relative populations at thermal equilibrium.
The inclusion of solvent effects is crucial for accurately describing the conformational energetics of peptides in solution. This can be achieved through implicit solvent models, such as the Polarizable Continuum Model (PCM), or by including a number of explicit solvent molecules in the QC calculation.
Illustrative Data Table: Relative Energies of Optimized Conformers from Hypothetical Quantum Chemical Calculations
| Conformer | Optimization Method | Basis Set | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) with PCM (Water) |
| 1 | B3LYP | 6-31G(d,p) | 0.00 | 0.00 |
| 2 | B3LYP | 6-31G(d,p) | 1.25 | 0.85 |
| 3 | B3LYP | 6-31G(d,p) | 2.50 | 1.75 |
| 4 | MP2 | cc-pVTZ | 0.00 | 0.00 |
| 5 | MP2 | cc-pVTZ | 1.10 | 0.70 |
Note: The data in this table is for illustrative purposes to demonstrate the kind of comparative energetic information that can be obtained from quantum chemical calculations on different conformers of this compound.
Investigation of Biological Interactions and Molecular Recognition of L Tyrosyl D Seryl L Phenylalaninamide
Receptor Binding Studies
Comprehensive receptor binding studies are crucial for elucidating the pharmacological profile of a compound. However, no such studies have been published for L-Tyrosyl-D-seryl-L-phenylalaninamide.
Identification of Cognate Receptors and Binding Partners
There is no information available in the scientific literature that identifies the specific receptors or binding partners for this compound. Identifying these molecular targets is the first step in understanding the compound's biological function. This would typically involve screening the compound against a panel of known receptors to identify any significant interactions.
Quantitative Binding Affinity Determination (e.g., Kd, Ki values)
Without identified receptors, quantitative binding affinity data, such as dissociation constants (Kd) or inhibition constants (Ki), are nonexistent for this compound. These values are essential for determining the potency of the ligand-receptor interaction.
A representative data table for such findings would typically appear as follows, but is not available for this compound:
| Receptor Subtype | Radioligand | Ki (nM) | Kd (nM) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Specificity and Selectivity Profiling against Related Receptors
The specificity and selectivity of this compound for any particular receptor over other related receptors have not been determined. Such profiling is critical for predicting the potential for off-target effects and for understanding the compound's precise mechanism of action.
Role of D-Serine Stereochemistry in Ligand-Receptor Recognition
The incorporation of a D-amino acid, such as D-serine, into a peptide can significantly influence its conformation and stability, which in turn can affect receptor recognition. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation. The specific stereochemistry of D-serine in this compound likely plays a critical role in its interaction with its putative receptor, potentially by orienting the side chains of the neighboring amino acids in a way that enhances binding affinity or selectivity. However, without experimental data, the precise contribution of the D-serine residue to ligand-receptor recognition for this specific compound remains speculative.
Contribution of L-Tyrosyl, D-Seryl, and L-Phenylalaninamide Residues to Binding Epitopes
L-Tyrosine: The phenolic side chain of tyrosine is capable of forming hydrogen bonds and aromatic interactions (such as π-π stacking or cation-π interactions), which are often critical for receptor binding and activation. nih.gov In many biologically active peptides, the tyrosine residue is a key component of the pharmacophore. youtube.comnih.gov
D-Serine: The presence of D-serine influences the peptide's secondary structure and its resistance to enzymatic degradation. nih.govnih.gov Its hydroxyl group can also participate in hydrogen bonding with a receptor.
L-Phenylalaninamide: The aromatic ring of phenylalanine contributes to binding through hydrophobic and aromatic interactions. mdpi.comnih.gov The C-terminal amide may also form important hydrogen bonds with the receptor, and its presence can increase the peptide's stability.
While these general principles of peptide-receptor interactions are well-established, the specific contributions of each residue in this compound to a binding epitope have not been experimentally determined.
Enzyme Substrate or Inhibitor Studies
There is no published research investigating whether this compound acts as a substrate or an inhibitor for any specific enzymes. Such studies would be necessary to understand the metabolic fate of the compound and its potential to modulate enzymatic pathways. For instance, the peptide's stability against various proteases would be a key area of investigation.
Protease Susceptibility and Identification of Cleavage Sites
Information regarding the susceptibility of this compound to various proteases and the specific cleavage sites within the peptide could not be found. Research in this area would typically involve incubating the peptide with a panel of proteases (e.g., trypsin, chymotrypsin, elastase) and analyzing the resulting fragments using techniques such as mass spectrometry to identify the exact points of enzymatic cleavage. Such data is crucial for understanding the metabolic stability and potential degradation pathways of the peptide in a biological system.
Interaction with Specific Enzymes (e.g., peptidases)
There is a lack of specific studies detailing the interaction of this compound with particular peptidases. This would involve kinetic studies to determine enzyme binding affinity (Km) and catalytic efficiency (kcat/Km) for various peptidases. Understanding these interactions is fundamental to elucidating the peptide's biological half-life and its potential as a substrate or inhibitor of specific enzymes.
Post-Translational Modification Potential
Enzymatic O-Sulphation of the L-Tyrosyl Residue
No studies were identified that specifically investigate the enzymatic O-sulphation of the L-Tyrosyl residue in this compound. This post-translational modification, catalyzed by tyrosylprotein sulfotransferases, can significantly impact the biological activity of peptides. Research in this area would involve in vitro assays with purified sulfotransferases and a sulfate (B86663) donor to determine if the L-Tyrosyl residue of this peptide can be sulphated and to what extent.
Structure Activity Relationship Sar Studies of L Tyrosyl D Seryl L Phenylalaninamide and Its Analogues
Rational Design Principles for Modifying the Tripeptide Core
The rational design of analogues of L-Tyrosyl-D-seryl-L-phenylalaninamide is largely guided by the goal of enhancing receptor selectivity, potency, and metabolic stability. A primary principle in this endeavor is the incorporation of conformational constraints. nih.govingentaconnect.com The inherent flexibility of linear peptides often leads to a lack of selectivity for the different opioid receptor types (μ, δ, κ), as they can adapt their shape to fit various receptor topographies. ingentaconnect.com By introducing conformational restrictions, researchers aim to lock the peptide into a bioactive conformation that is optimal for binding to a specific receptor type, thereby improving selectivity and efficacy. nih.govingentaconnect.com
These constraints can be introduced globally through methods like cyclization or locally by incorporating modified amino acids. nih.gov The overarching goal is to understand the precise three-dimensional structure required for potent and selective interaction with opioid receptors, which can lead to the development of novel therapeutic agents. ingentaconnect.comnih.gov The design of such analogues often draws from the structure of naturally occurring potent opioid peptides like dermorphin (B549996), which itself has a unique D-amino acid in the second position that is crucial for its high potency. nih.govnih.gov
Systematic Amino Acid Substitutions (e.g., Alanine (B10760859) Scans, Truncations)
Systematic amino acid substitutions are a cornerstone of SAR studies, providing insights into the functional role of each residue within the peptide. Alanine scanning, a technique where individual amino acid residues are systematically replaced by alanine, is a common method to determine the contribution of each side chain to the peptide's activity and binding affinity. wikipedia.orggenscript.com This approach helps to identify "hot spots" or critical residues essential for the interaction with the receptor. genscript.com For instance, replacing a key residue with the non-bulky and chemically inert alanine can reveal whether the original side chain was crucial for binding, stability, or function. wikipedia.orgnih.gov
Truncation studies, which involve systematically shortening the peptide chain from either the N- or C-terminus, have also been instrumental. Research on dermorphin, a longer peptide containing the core Tyr-D-Ala-Phe sequence, has shown that tetrapeptide analogues can retain significant analgesic potency. nih.govnih.gov This suggests that the N-terminal tripeptide sequence is the primary determinant of opioid activity. Further modifications and truncations of longer peptide ligands have been explored to create more potent and balanced opioid agonists. arizona.edu
Impact of Chiral Inversion (L-Serine vs. D-Serine) on Activity
The stereochemistry of the amino acid at position 2 is a critical determinant of the biological activity of opioid peptides related to this compound. The presence of a D-amino acid in this position, such as D-Serine or D-Alanine, is a hallmark of the highly potent dermorphin family of peptides. nih.gov This chiral inversion from the more common L-amino acid configuration is crucial for high μ-opioid receptor affinity and potency. nih.govmdpi.com
Replacing the D-amino acid with its L-enantiomer typically leads to a dramatic decrease in opioid activity. This is because the D-amino acid residue is believed to orient the crucial N-terminal tyrosine residue and the phenylalanine residue in a specific conformation that is optimal for receptor binding. nih.govmdpi.com This specific spatial arrangement is thought to mimic the structure of rigid opiates like morphine. Therefore, the D-configuration at the second position is a key structural feature for potent opioid agonism in this class of peptides.
Effects of N-Terminal and C-Terminal Modifications
Modifications at the N-terminus and C-terminus of this compound analogues can significantly influence their pharmacological properties. The N-terminal amino group of the tyrosine residue is known to be essential for opioid activity, as its positive charge is believed to interact with the opioid receptor. nih.gov N-terminal modifications such as acetylation, which removes the positive charge, or methylation can alter the peptide's binding affinity and selectivity. nih.gov Some N-terminal modifications, like guanidination, have been shown to produce exceptionally potent analgesics. nih.gov
At the C-terminus, converting the carboxylic acid to an amide, as in this compound, is a common strategy. This amidation neutralizes the negative charge of the carboxyl group and can protect the peptide from degradation by carboxypeptidases, thereby increasing its stability and duration of action. Further extensions and modifications at the C-terminus have been explored, with some studies showing that the addition of positively charged amino acids can enhance μ-receptor affinity. nih.gov The biological activity of tetrapeptide analogues has been shown to be correlated with the lipophilic character of C-terminal substituents and the presence of an amide group. nih.gov
Incorporation of Non-Natural Amino Acids and Peptide Mimetics
To enhance the properties of this compound, researchers have incorporated a variety of non-natural amino acids and peptide mimetics. These modifications are aimed at improving metabolic stability, bioavailability, and receptor selectivity. encyclopedia.pub Non-natural amino acids can introduce unique side chains or backbone structures that are resistant to enzymatic degradation.
For example, replacing the D-Serine at position 2 with other D-amino acids like D-Arginine has been shown to result in very potent analogues. nih.gov The incorporation of conformationally restricted amino acids, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), can lead to analogues with altered activity profiles, including partial agonism or even antagonist activity. nih.gov The use of beta-amino acids has also been explored, although in some cases this led to a significant decrease in binding affinity, suggesting that the conformational constraints imposed by these residues are not favorable for receptor interaction. nih.gov The introduction of proline surrogates has also been investigated in related opioid peptides. nih.gov
Macrocyclization and Conformational Constraints for Enhanced Activity and Stability
Macrocyclization is a powerful strategy for introducing conformational constraints into peptides like this compound to enhance their activity and stability. nih.gov By cyclizing the peptide, its conformational freedom is reduced, which can pre-organize it into a bioactive conformation for a specific opioid receptor, leading to increased potency and selectivity. ingentaconnect.comnih.gov Cyclization can be achieved through various chemical strategies, such as forming amide bonds between the side chains of amino acids or between the N- and C-termini. nih.gov
Cyclic analogues of dermorphin/deltorphin have been synthesized and shown to possess significant antinociceptive effects and enhanced resistance to proteolytic degradation. peptide.com The rationale behind this approach is that a more rigid structure is less susceptible to enzymatic cleavage and may have improved pharmacokinetic properties. acs.org The size and nature of the cyclic constraint are critical factors that can influence the binding affinity and selectivity for different opioid receptor subtypes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. jocpr.com In the context of this compound and its analogues, QSAR models can be developed to predict the opioid receptor affinity and activity of new, unsynthesized compounds. youtube.com These models use molecular descriptors that quantify various physicochemical properties of the peptides, such as hydrophobicity, electronic properties, and steric features. jocpr.com
By analyzing a series of analogues with known activities, a mathematical model is built to identify the key structural features that govern their biological effects. youtube.com This allows for the virtual screening of large libraries of potential analogues, prioritizing the most promising candidates for synthesis and experimental testing. jocpr.com QSAR studies can provide valuable insights into the pharmacophore requirements for potent opioid activity and guide the rational design of new analogues with improved therapeutic profiles. nih.gov
Mechanism of Action Studies for L Tyrosyl D Seryl L Phenylalaninamide at the Cellular and Molecular Level
In Vitro Cellular Assays for Functional Response
There is currently no publicly available data from in vitro cellular assays examining the functional response of cells to L-Tyrosyl-D-seryl-L-phenylalaninamide. Such assays are crucial for determining a compound's biological activity. Typically, these studies would involve exposing various cell lines to the compound and measuring a range of cellular responses.
Hypothetical Data Table for Future In Vitro Cellular Assays:
| Cell Line | Assay Type | Endpoint Measured | Concentration Range | Observed Effect |
| e.g., HEK293 | Calcium Mobilization | Change in Intracellular Ca2+ | 1 nM - 100 µM | Data Not Available |
| e.g., SH-SY5Y | cAMP Accumulation | Change in Intracellular cAMP | 1 nM - 100 µM | Data Not Available |
| e.g., Jurkat | Cytokine Release | IL-2, TNF-α levels | 1 nM - 100 µM | Data Not Available |
| e.g., A549 | Cell Proliferation | BrdU Incorporation | 1 nM - 100 µM | Data Not Available |
Intracellular Signaling Pathway Elucidation
The intracellular signaling pathways modulated by this compound have not been elucidated. Understanding these pathways is key to comprehending how a compound exerts its effects within a cell. This typically involves techniques like Western blotting or reporter gene assays to assess the activation or inhibition of specific signaling molecules.
Receptor Activation and Downstream Effects
The specific receptor or receptors that this compound may activate, and the subsequent downstream effects, are unknown. Ligand-binding studies and functional assays are necessary to identify the molecular target of a compound. Once a receptor is identified, downstream effects such as gene expression changes or post-translational modifications of proteins can be investigated.
Target Engagement Studies (e.g., Pull-down Assays)
No target engagement studies, such as pull-down assays, have been reported for this compound. These studies are essential to confirm a direct interaction between a compound and its putative target protein within a cellular context.
Analytical Methodologies for Research Grade L Tyrosyl D Seryl L Phenylalaninamide
Purity and Impurity Profiling
Purity and impurity profiling are critical components of the quality control process for synthetic peptides. These analyses aim to quantify the target peptide and identify any contaminants that may have been introduced during synthesis or that have formed during storage.
A variety of chromatographic techniques are utilized to assess the purity of L-Tyrosyl-D-seryl-L-phenylalaninamide, each offering a different mechanism of separation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and powerful technique for peptide purity analysis. mtoz-biolabs.comamericanpeptidesociety.org It separates molecules based on their hydrophobicity. mtoz-biolabs.combachem.com A non-polar stationary phase (typically C18) is used with a polar mobile phase, and the elution of the peptide and its impurities is achieved by a gradient of increasing organic solvent (e.g., acetonitrile) concentration. bachem.com A typical RP-HPLC analysis of this compound would show a main peak for the target peptide, with any impurities appearing as separate, smaller peaks. creative-proteomics.com
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent advancement that utilizes smaller particle sizes in the stationary phase, allowing for higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. This technique is particularly useful for resolving closely related impurities from the main peptide peak.
Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge. gilson.comwaters.com For peptides, which contain ionizable amino and carboxyl groups, IEC can be a valuable orthogonal technique to RP-HPLC. phenomenex.combio-works.com Cation-exchange chromatography is often used for the purification and analysis of basic peptides. waters.combio-works.com
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. lcms.cznih.gov It is particularly useful for detecting and quantifying aggregates or fragments of the peptide. lcms.cz While less common for small peptides like a tripeptide, it can be employed to ensure the absence of higher molecular weight species.
| Technique | Principle of Separation | Primary Application for this compound |
|---|---|---|
| RP-HPLC | Hydrophobicity | Primary purity assessment, separation of hydrophobic impurities. |
| UPLC | Hydrophobicity (with higher resolution) | High-resolution impurity profiling, detection of closely related impurities. |
| IEC | Net Charge | Orthogonal purity analysis, separation of charged impurities (e.g., deamidated forms). |
| SEC | Hydrodynamic Volume | Detection of aggregates and fragments. |
The solid-phase peptide synthesis (SPPS) process can introduce several types of impurities. veeprho.commolecularcloud.org For this compound, these may include:
Truncated sequences: Peptides missing one or more amino acids, such as D-seryl-L-phenylalaninamide or L-Tyrosyl-D-serine. molecularcloud.orgbiopharmaspec.com
Deletion sequences: Peptides where an amino acid has been skipped during synthesis. molecularcloud.org
Incompletely deprotected peptides: Peptides that still retain protecting groups on their side chains. bachem.commolecularcloud.org
Products of side-chain reactions: Modifications to the amino acid side chains that can occur during synthesis. veeprho.com
The identification of these impurities is typically achieved by a combination of HPLC with mass spectrometry (LC-MS). lcms.cz
This compound can degrade over time, particularly under suboptimal storage conditions. daicelpharmastandards.com Common degradation pathways for peptides include:
Deamidation: The conversion of the C-terminal phenylalaninamide to a carboxylic acid.
Oxidation: The tyrosine residue is susceptible to oxidation.
Hydrolysis: Cleavage of the peptide bonds, leading to smaller peptide fragments or free amino acids. nih.gov
Characterization of these degradation products is also typically performed using LC-MS to determine their molecular weights and fragmentation patterns.
| Type | Potential Species | Analytical Method for Identification |
|---|---|---|
| Synthesis-Related | Truncated sequences, deletion sequences, incompletely deprotected peptides | LC-MS |
| Degradation Product | Deamidated peptide, oxidized peptide, peptide fragments | LC-MS |
The biological activity of a peptide is highly dependent on its stereochemistry. nih.gov During peptide synthesis, racemization (the conversion of an L-amino acid to a D-amino acid or vice versa) can occur, particularly at the C-terminal amino acid of an activated peptide segment. nih.govhighfine.comslideshare.net For this compound, it is crucial to ensure the stereochemical integrity of each amino acid.
The analysis of stereoisomeric purity is often performed by:
Chiral Chromatography: After hydrolysis of the peptide into its constituent amino acids, the amino acids can be derivatized and analyzed by gas chromatography (GC) or HPLC using a chiral stationary phase. researchgate.netcat-online.com This allows for the separation and quantification of the D- and L-enantiomers of each amino acid.
Control of racemization is a key consideration during the design of the peptide synthesis strategy, with factors such as coupling reagents, solvents, and temperature playing a significant role. peptide.commdpi.com
Net Peptide Content Determination (e.g., Quantitative Amino Acid Analysis)
Lyophilized peptides are typically not 100% peptide by weight; they also contain counterions (e.g., trifluoroacetate (B77799) from HPLC purification), water, and adsorbed solvents. ambiopharm.cominnovagen.com The net peptide content (NPC) is the actual percentage of peptide in the lyophilized powder. ambiopharm.comiris-biotech.de
Quantitative Amino Acid Analysis (AAA) is a common method for determining NPC. biosynth.comambiopharm.com The process involves:
Hydrolyzing a known weight of the peptide sample to break it down into its constituent amino acids.
Separating and quantifying the individual amino acids using chromatography.
Comparing the amounts of the amino acids to a known standard to determine the amount of each amino acid in the original sample.
Calculating the NPC based on the total weight of the amino acids and the initial weight of the peptide sample. biosynth.com
| Component | Percentage by Weight (Typical) |
|---|---|
| This compound | 70-90% |
| Counterions (e.g., TFA) | 5-20% |
| Water and Adsorbed Solvents | 5-10% |
Stability Studies for Research Storage and Handling
Stability studies are essential to determine the appropriate storage conditions and shelf-life of this compound. These studies involve storing the peptide under various conditions (e.g., different temperatures, humidity levels, and light exposure) and periodically analyzing its purity and integrity.
Key parameters monitored during stability studies include:
Appearance: Any change in the physical appearance of the lyophilized powder.
Purity: Monitored by RP-HPLC to detect any decrease in the main peak area and the appearance of new impurity peaks.
Degradation products: Identification and quantification of any degradation products that form over time.
The results of these studies provide guidance on how to properly store and handle the peptide to maintain its quality for research purposes. For example, many peptides are best stored at -20°C or -80°C in a desiccated environment to minimize degradation. biosynth.com
Lack of Publicly Available Research Data Precludes Article Generation on this compound
A comprehensive search for specific analytical methodologies and research findings related to the chemical compound this compound has yielded insufficient publicly available scientific literature to construct the requested detailed article. Extensive searches for data on forced degradation, stability, solubility, and aggregation of this specific tripeptide amide did not provide the necessary in-depth research findings required to fulfill the user's instructions for a thorough and scientifically accurate report.
While general principles of peptide and protein analysis are well-documented, the user's request for information focusing solely on this compound cannot be met due to the absence of specific studies on this compound in the public domain. Creating an article with detailed data tables and in-depth discussions on the specified analytical methodologies would require access to dedicated research that does not appear to have been published or made publicly accessible.
Therefore, it is not possible to generate the requested article on "" without compromising the core requirements of scientific accuracy and detailed, data-driven content. The generation of such an article is contingent on the availability of specific research data, which is currently not found in the public scientific domain.
Computational and Theoretical Studies of L Tyrosyl D Seryl L Phenylalaninamide
Ligand-Receptor Docking Simulations
Ligand-receptor docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to the binding site of another (the receptor), which is typically a protein or other macromolecule. researchgate.netnih.gov This method is crucial for understanding the mechanism of action at a molecular level. For L-Tyrosyl-D-seryl-L-phenylalaninamide, docking simulations would be employed to elucidate its binding mode within the active site of a specific biological target.
The process involves generating a multitude of possible conformations of the peptide within the receptor's binding pocket and then using a scoring function to evaluate the energetic favorability of each pose. nih.govphyschemres.org These scoring functions estimate the free energy of binding, with lower scores generally indicating a more stable and favorable interaction. mdpi.com Key outputs from these simulations include the predicted binding affinity (e.g., in kcal/mol) and a detailed map of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the peptide and the receptor's amino acid residues. physchemres.orgnih.gov Molecular dynamics (MD) simulations are often used in conjunction with docking to assess the stability of the predicted peptide-receptor complex over time. researchgate.netnih.gov
Table 1: Illustrative Ligand-Receptor Docking Results for this compound with a Hypothetical Target Protein This table presents hypothetical data for illustrative purposes.
| Parameter | Predicted Value/Description |
|---|---|
| Binding Affinity (kcal/mol) | -9.8 |
| Hydrogen Bonds | Tyrosine hydroxyl with Asp78; Serine hydroxyl with Gly102; Phenylalaninamide carbonyl with Lys45 |
| Hydrophobic Interactions | Phenylalanine side chain with Leu25, Val27; Tyrosine aromatic ring with Pro100 |
| Key Interacting Residues | Lys45, Asp78, Gly102, Leu25, Val27, Pro100 |
De Novo Peptide Design Algorithms for Analogues
De novo peptide design involves the computational creation of novel peptide sequences with desired structural and functional properties, without relying on a pre-existing template. nih.gov These algorithms can be used to design analogues of this compound with potentially enhanced characteristics, such as increased binding affinity, improved stability against proteolytic degradation, or better selectivity for the target receptor. nih.govbakerlab.org
The design process often starts by defining a specific structural motif or a set of desired interactions with the target receptor. bakerlab.org Algorithms then explore vast sequence and conformational spaces to identify peptides that satisfy these constraints. Machine learning and deep learning models, trained on large datasets of known peptide structures and functions, are increasingly used to guide the design process and predict the fitness of novel sequences. nih.govarxiv.org The output is a ranked list of new peptide sequences that can be synthesized and tested experimentally.
Table 2: Hypothetical Analogues of this compound Designed by a De Novo Algorithm This table presents hypothetical data for illustrative purposes.
| Analogue ID | Sequence Modification | Design Rationale | Predicted Improvement |
|---|---|---|---|
| ANA-01 | Substitution of D-Ser with D-Alanine | Reduce steric hindrance in a specific sub-pocket | Increased binding affinity |
| ANA-02 | N-terminal acetylation | Increase resistance to aminopeptidases | Enhanced metabolic stability |
| ANA-03 | Substitution of L-Phe with L-Nal (Naphthylalanine) | Enhance hydrophobic interactions with the target | Higher potency |
| ANA-04 | Cyclization (head-to-tail) | Constrain conformation to the bioactive form | Improved receptor selectivity and stability |
In Silico Prediction of Biological Activity and ADME-Related Properties (non-clinical)
In silico methods are widely used in the early stages of drug discovery to predict the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound. nih.govresearchgate.net These predictions help to identify potential liabilities and guide the optimization of peptide candidates like this compound before significant resources are invested. idrblab.org
Biological activity prediction tools, such as PASS (Prediction of Activity Spectra for Substances), use the structure of a molecule to forecast its likely biological functions and mechanisms of action based on structure-activity relationships derived from large experimental databases. researchgate.netresearchgate.net ADME prediction models estimate crucial pharmacokinetic parameters. For peptides, this includes properties like aqueous solubility, gastrointestinal absorption, plasma protein binding, and susceptibility to metabolic enzymes. mdpi.comnih.gov These models use various computational approaches, from simple rule-based systems (like Lipinski's Rule of Five, though often modified for peptides) to complex machine learning algorithms. idrblab.org
Table 3: Predicted ADME Properties for this compound This table presents hypothetical data for illustrative purposes.
| ADME Property | Predicted Value | Interpretation |
|---|---|---|
| Aqueous Solubility (logS) | -2.5 | Moderately soluble |
| Caco-2 Permeability (nm/s) | < 1 x 10-6 | Low predicted intestinal absorption |
| Plasma Protein Binding (%) | ~45% | Moderate binding to plasma proteins |
| Blood-Brain Barrier (BBB) Permeation | No | Unlikely to cross the BBB |
| CYP450 Inhibition | Predicted non-inhibitor of major isoforms | Low risk of drug-drug interactions via this pathway |
Quantitative Structure-Property Relationship (QSPR) Modeling for Physico-Chemical Parameters
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. nih.govnih.gov Unlike QSAR (Quantitative Structure-Activity Relationship), which focuses on biological activity, QSPR is concerned with properties like boiling point, density, water solubility (logS), and the octanol-water partition coefficient (logP). semanticscholar.org
For this compound, a QSPR model would be developed by first calculating a set of numerical values, known as molecular descriptors, that encode its structural features (e.g., topological, electronic, constitutional). nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that links these descriptors to an experimentally determined property for a training set of related molecules. nih.gov The resulting model can then be used to predict the properties of new or untested peptides, providing valuable insights for formulation and development.
Table 4: Example of a QSPR Model for Predicting Octanol-Water Partition Coefficient (logP) This table presents hypothetical data for illustrative purposes.
| Component | Description |
|---|---|
| Model Equation | logP = 0.5 * (Descriptor A) - 1.2 * (Descriptor B) + 0.03 * (Descriptor C) + 0.85 |
| Molecular Descriptors | A: Molecular Weight; B: Number of H-bond donors; C: Solvent Accessible Surface Area |
| Model Statistics | R² = 0.91; Q² = 0.85 (for a training set of similar peptides) |
| Predicted logP for this compound | -1.5 |
Future Directions in L Tyrosyl D Seryl L Phenylalaninamide Research
Development of L-Tyrosyl-D-seryl-L-phenylalaninamide as a Research Probe
A fundamental step in characterizing the biological role of a peptide is to understand its interactions with cellular components. Developing this compound into a research probe would be a critical future direction. This could involve modifying the peptide with reporter molecules, such as fluorescent tags (e.g., BODIPY FL) or biotin, to enable visualization and tracking. researchgate.net Such probes are instrumental in identifying the specific binding partners, cellular uptake mechanisms, and subcellular localization of the peptide. Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) could then be employed to conduct high-throughput screening and characterize ligand interactions with high sensitivity and selectivity. researchgate.net The development of a high-affinity fluorescent probe for this tripeptide would facilitate the elucidation of its molecular targets and mechanism of action. researchgate.net
Exploration of Novel Biological Activities and Therapeutic Potential (pre-clinical)
The specific biological activities of this compound remain largely unexplored. Future pre-clinical research should focus on screening this peptide across a wide range of biological assays to identify novel activities. The structural components of the peptide, particularly the N-terminal tyrosine and the C-terminal phenylalaninamide, are common features in opioid peptides, suggesting that one avenue of investigation could be its affinity for opioid receptors. researchgate.netnih.gov For instance, research on analogs of dermorphin (B549996), which also begins with a Tyr-D-Ala sequence, has shown that modifications can significantly alter affinity and selectivity for mu- and delta-opioid receptors. researchgate.net Pre-clinical studies could therefore assess the peptide's activity in models of pain, inflammation, or neurological disorders. A systematic evaluation of its effects on various cell lines could also uncover potential applications in other areas, such as oncology, by assessing cytotoxicity or inhibitory activity against key signaling pathways like receptor tyrosine kinases. nih.gov
| Research Area | Potential Assays | Rationale |
| Neuromodulation | Receptor Binding Assays (Mu, Delta, Kappa Opioid), In vivo pain models (e.g., tail-flick test) | Presence of Tyr and Phe-NH2 motifs common in opioid peptides. researchgate.netnih.gov |
| Oncology | Kinase Inhibition Assays, Cell Viability/Proliferation Assays on cancer cell lines | Peptides can be designed as inhibitors of protein-protein interactions crucial for cancer progression. nih.gov |
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) assays against various bacterial and fungal strains | Peptides are a known class of antimicrobial agents. |
Advanced Delivery System Considerations for Research Applications
For any peptide to be effective in research or therapeutic contexts, it must be able to reach its target site in a stable and active form. Peptides are often susceptible to poor stability and limited cellular penetration. science.gov Therefore, a key area of future research involves the exploration of advanced delivery systems for this compound. This could include encapsulation within lipid-based systems, such as liposomes or lipid nanoparticles (LNPs), which can protect the peptide from degradation and facilitate its transport across cell membranes. researchgate.net Polymer-based systems or conjugation to cell-penetrating peptides are other strategies that could enhance bioavailability. science.govnih.gov For research applications, miRNA-regulated gene delivery systems could potentially be engineered to control the expression of this peptide in specific cell types, offering a sophisticated tool for studying its function with high precision. mdpi.com
Integration with Omics Technologies (e.g., Proteomics, Metabolomics)
To gain a comprehensive understanding of the biological impact of this compound, its integration with "omics" technologies is essential. Proteomics could be used to identify changes in the global protein expression of cells or tissues upon treatment with the peptide, revealing the pathways and networks it modulates. This can help in identifying its mechanism of action and potential off-target effects. Similarly, metabolomics can provide a snapshot of the metabolic changes induced by the peptide. hmdb.ca For example, tracking the fate of the peptide itself and its breakdown products would fall under metabolomic analysis. hmdb.ca This multi-omics approach provides a systems-level view of the peptide's activity, moving beyond a single target to a holistic understanding of its biological footprint.
| Omics Technology | Application for this compound Research | Potential Insights |
| Proteomics | Identify protein binding partners; Analyze changes in global protein expression post-treatment. | Elucidation of mechanism of action; Identification of signaling pathways affected. |
| Metabolomics | Track peptide degradation pathways; Analyze changes in cellular metabolite profiles. | Understanding of peptide stability and metabolism; Discovery of downstream biological effects. hmdb.ca |
Artificial Intelligence and Machine Learning in Peptide Design and Discovery
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
